(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BNTX maleate involves the reaction of benzylidenenaltrexone with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired maleate salt hydrate .
Industrial Production Methods: Industrial production of BNTX maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with ≥98% purity (HPLC) .
Chemical Reactions Analysis
Types of Reactions: BNTX maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BNTX maleate can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
BNTX maleate is widely used in scientific research, including:
Chemistry: It is used to study the structure-activity relationship of opioid receptors.
Industry: The compound is utilized in the development of new therapeutic agents targeting opioid receptors.
Mechanism of Action
BNTX maleate exerts its effects by selectively antagonizing the δ1 opioid receptor. It binds more tightly to δ1 receptors compared to δ2 or μ receptors. This selective binding helps in differentiating the role of δ1 receptors in various physiological and pathological processes . The compound inhibits the activity of δ1 agonists, such as D-Pen 2,5-enkephalin, without affecting δ2 or μ agonists .
Comparison with Similar Compounds
Naloxone: An opioid receptor antagonist used to counteract opioid overdose.
Naltrexone: Another opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltrindole: A selective δ opioid receptor antagonist used in research.
Comparison: BNTX maleate is unique due to its high selectivity for δ1 opioid receptors, binding 100 times more tightly to δ1 than to δ2 receptors . This selectivity makes it a valuable tool in research for distinguishing the roles of different opioid receptor subtypes.
Properties
Molecular Formula |
C31H31NO8 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21?,25-,26-,27+;/m0./s1 |
InChI Key |
GKHUUKGUNNYVGB-SVXANRFBSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.